3-Phenylglutamic acid

Description

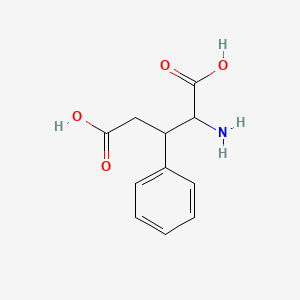

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-phenylpentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c12-10(11(15)16)8(6-9(13)14)7-4-2-1-3-5-7/h1-5,8,10H,6,12H2,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXEDFOHTFRNIJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)C(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40860-54-6, 36727-89-6, 36739-32-9 | |

| Record name | 3-Phenylglutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040860546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC295436 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295436 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC264856 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC264855 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Stereochemical and Conformational Analysis of 3 Phenylglutamic Acid Systems

Control and Determination of Absolute and Relative Stereochemistry

The synthesis of 3-phenylglutamic acid can result in a mixture of stereoisomers due to the presence of two chiral centers. The control and subsequent characterization of these stereoisomers are paramount for isolating the desired compound with specific properties.

Diastereomeric Ratios and Enantiomeric Excess in Synthetic Transformations

Achieving high levels of stereocontrol in the synthesis of this compound and its derivatives is a significant focus of synthetic organic chemistry. Various strategies are employed to influence the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) of the final products.

One effective methodology for achieving high diastereoselectivity is through crystallization-induced diastereomer transformation (CIDT). This process involves the equilibration of stereoisomers in solution, with the continuous crystallization of a single, less soluble diastereomer driving the equilibrium towards its formation, ultimately leading to a high diastereomeric excess mdpi.com. For instance, a highly diastereoselective tandem aza-Michael addition has been utilized in the synthesis of N-substituted (S,S)-2-amino-4-aryl-4-oxobutanoic acids, which are precursors to substituted pyroglutamic acids mdpi.com.

Biocatalytic methods also offer a powerful approach for controlling stereochemistry. Engineered enzymes, such as phenylalanine ammonia-lyases (PALs), have been developed for the enantioselective hydroamination of fumaric acid derivatives to produce aspartic acid analogues nih.govresearchgate.net. Structure-based engineering of these enzymes can dramatically enhance enantioselectivity, providing access to specific stereoisomers with high purity nih.govresearchgate.net. While not specific to this compound, these enzymatic approaches highlight a promising avenue for the stereocontrolled synthesis of this and related amino acids.

The synthesis of various monomethyl- and monophenylglutamic acids has been reported, indicating the feasibility of introducing substituents at different positions on the glutamic acid backbone nih.gov. The development of synthetic routes to enantiomerically pure 4-substituted glutamic acid derivatives further underscores the progress in controlling the stereochemical outcome of these complex syntheses researchgate.net.

Table 1: Strategies for Stereochemical Control in the Synthesis of Glutamic Acid Analogs

| Method | Principle | Desired Outcome | Reference |

| Crystallization-Induced Diastereomer Transformation (CIDT) | Equilibration of diastereomers in solution with selective crystallization of one isomer. | High diastereomeric excess (d.e.) | mdpi.com |

| Biocatalytic Hydroamination | Use of engineered enzymes (e.g., Phenylalanine Ammonia-Lyases) for stereospecific addition of ammonia (B1221849) to a double bond. | High enantiomeric excess (e.e.) | nih.govresearchgate.net |

| Diastereoselective Alkylation/Protonation | Utilization of chiral enolates to control the stereoselective formation of C-C or C-H bonds. | Enantiomerically pure non-proteinogenic amino acids. | nih.gov |

Analytical Methodologies for Stereoisomer Characterization

The accurate characterization of the stereoisomeric composition of this compound is crucial. A variety of analytical techniques are employed to separate and quantify the different stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of enantiomers and diastereomers. Chiral stationary phases (CSPs) are particularly effective for this purpose. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, have demonstrated high efficiency in the enantiomeric resolution of amino acid esters yakhak.org. The choice of the chiral selector, the mobile phase composition, and the use of derivatizing agents can all influence the separation efficiency yakhak.orgsigmaaldrich.com. For underivatized amino acids, which are zwitterionic and can be challenging to separate on polysaccharide-based CSPs, macrocyclic glycopeptide-based CSPs, like those employing teicoplanin, offer a viable alternative due to their compatibility with both organic and aqueous mobile phases sigmaaldrich.com.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for stereoisomer characterization. While enantiomers have identical NMR spectra in an achiral solvent, the use of chiral derivatizing agents or chiral solvating agents can lead to the formation of diastereomeric species with distinct NMR signals, allowing for their quantification magritek.comnews-medical.net. For instance, the integration of the signals corresponding to the different diastereomers can be used to determine the enantiomeric excess of the sample magritek.com. Advanced NMR techniques, such as those involving parahydrogen-induced hyperpolarization, can enhance the sensitivity of detection, enabling the discrimination of enantiomers at submicromolar concentrations nih.gov.

Table 2: Analytical Techniques for Stereoisomer Characterization of Amino Acids

| Technique | Principle | Application to this compound | Reference |

| Chiral HPLC | Differential interaction of stereoisomers with a chiral stationary phase. | Separation and quantification of enantiomers and diastereomers. | yakhak.orgsigmaaldrich.com |

| NMR Spectroscopy | Formation of diastereomeric complexes with chiral auxiliaries leading to distinct NMR signals. | Determination of enantiomeric and diastereomeric purity. | magritek.comnews-medical.netnih.gov |

Computational and Spectroscopic Conformational Studies

The biological activity and chemical reactivity of this compound are intrinsically linked to its three-dimensional conformation. Computational and spectroscopic methods are employed to explore the conformational landscape and understand the relationship between structure and function.

Molecular Mechanics and Quantum Chemical Calculations (e.g., DFT, PM3) for Conformational Landscapes

Computational methods, such as molecular mechanics and quantum chemical calculations, are invaluable for mapping the potential energy surface and identifying the stable conformations of this compound. Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of molecules and predicting their properties, including geometry and vibrational frequencies gelisim.edu.tr.

For amino acids like phenylalanine, a close structural analog of this compound, DFT calculations have been used to investigate the structure and stability of various conformations in both the gas phase and in solution nih.gov. These studies have identified multiple minimum energy structures on the potential energy surface, stabilized by various non-bonded interactions such as hydrogen bonds and π-stacking nih.gov. Similar computational approaches can be applied to this compound to elucidate its conformational preferences. The choice of the functional (e.g., B3LYP, M06-2X) and the basis set are critical for obtaining accurate results mdpi.com.

Molecular mechanics methods, while less computationally intensive, can also provide valuable insights into the conformational landscape of large molecules. These methods are often used for initial conformational searches, with the resulting low-energy structures being further refined using higher-level quantum mechanical calculations researchgate.net.

Analysis of Rotational Isomers and Torsional Angles

The conformation of this compound is defined by the rotation around its single bonds, which can be described by a set of torsional (dihedral) angles. The most important of these are the backbone torsion angles, phi (φ) and psi (ψ), which describe the rotation around the N-Cα and Cα-C bonds, respectively proteinstructures.combioinformatics.org. The allowed combinations of these angles are often visualized in a Ramachandran plot, which reveals the sterically allowed regions for the backbone conformation proteinstructures.combioinformatics.org.

Computational studies on peptides and amino acids have shown that the intrinsic conformational propensities of each amino acid residue can be determined through simulations that map the distribution of their (φ, ψ) angles nih.gov. For phenylalanine, DFT calculations have been used to determine the values of various dihedral angles in its optimized geometry, providing a detailed picture of its three-dimensional structure gelisim.edu.tr. These computational approaches can be directly applied to this compound to determine its preferred torsional angles and identify the most stable rotational isomers.

Table 3: Calculated Dihedral Angles for L-Phenylalanine using DFT/B3LYP 6-31G(d,p)

| Dihedral Angle | Calculated Value (°) |

| C(3)-C(12)-C(15)-H(16) | 44.80819 |

| C(3)-C(12)-C(15)-C(20) | 163.82667 |

| C(3)-C(12)-C(15)-17(N) | -76.88355 |

| Data adapted from a computational study on phenylalanine gelisim.edu.tr. |

Relationship between Molecular Conformation and Reactivity

The specific three-dimensional shape of a molecule, dictated by its conformation, is a key factor in its chemical reactivity and biological activity. The spatial arrangement of functional groups determines how a molecule interacts with other molecules, including enzymes and receptors.

Structure-activity relationship (SAR) studies on glutamic acid analogs have demonstrated the importance of conformation for their biological function researchgate.netnih.govnih.gov. For example, the activity of these analogs at glutamate (B1630785) transporters and receptors is highly dependent on their stereochemistry and the orientation of their acidic and amino groups researchgate.netnih.gov. Computational methods can be used to model the interaction of different conformers of this compound with biological targets, helping to rationalize observed activities and guide the design of new, more potent analogs mdpi.com.

The conformational flexibility of this compound allows it to adopt different shapes, some of which may be more favorable for binding to a particular receptor or for participating in a specific chemical reaction. Understanding the energy barriers between different conformations is therefore crucial for predicting its behavior in different environments.

Biochemical Pathways and Enzyme Interactions of Phenyl Substituted Amino Acids

Integration within Amino Acid Biosynthetic Pathways

The biosynthesis of aromatic amino acids in many organisms is a well-established pathway that provides the necessary precursors for a vast array of primary and secondary metabolites. The integration of a phenyl-substituted amino acid like 3-phenylglutamic acid into these pathways is predicated on the availability of aromatic precursors and the action of specific enzymes.

Role of Shikimate Pathway in Aromatic Amino Acid Precursors

The shikimate pathway is a crucial metabolic route found in bacteria, archaea, fungi, and plants for the de novo synthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan. This pathway is absent in animals, making these amino acids essential components of their diet. The pathway commences with the condensation of phosphoenolpyruvate (B93156) and erythrose 4-phosphate and proceeds through a series of enzymatic steps to produce chorismate.

Chorismate stands as a critical branch-point intermediate. It is the precursor for the three canonical aromatic amino acids and a variety of other aromatic compounds. The biosynthesis of the phenyl group of this compound is plausibly derived from an intermediate of the shikimate pathway. It is hypothesized that a precursor molecule, originating from chorismate, could be diverted and modified to form the phenyl-substituted backbone of this compound. This would be analogous to the biosynthesis of other non-proteinogenic aromatic amino acids.

Aminotransferase-Mediated Transformations and Metabolic Fates of Phenyl-Containing Amino Acids

Aminotransferases, also known as transaminases, are a class of enzymes that catalyze the interconversion of amino acids and α-keto acids. These enzymes play a central role in both the synthesis and degradation of amino acids. The metabolic fate of this compound is likely influenced by the action of aminotransferases.

In a hypothetical metabolic pathway, an aminotransferase could catalyze the transfer of an amino group to a phenyl-substituted α-keto acid precursor, thereby forming this compound. Conversely, the degradation of this compound would likely involve its transamination to the corresponding α-keto acid, which could then be further metabolized. The substrate specificity of aminotransferases is broad, and it is conceivable that certain aminotransferases could recognize and process this compound. The resulting metabolites could then enter central metabolic pathways. For instance, studies on other phenyl-containing amino acids demonstrate their catabolism into intermediates that can enter the tricarboxylic acid (TCA) cycle.

Mechanistic Probes of Enzyme-Ligand Interactions

The unique chemical structure of this compound, featuring both a dicarboxylic acid moiety and a phenyl group, makes it an interesting molecule for studying enzyme-ligand interactions. Its functional groups can participate in various non-covalent interactions within an enzyme's active site.

Studies on Enzyme Active Site Binding Mechanisms (e.g., Hydrogen Bonding, Electronic Effects)

The binding of a ligand to an enzyme's active site is governed by a combination of factors, including shape complementarity and intermolecular forces such as hydrogen bonds, hydrophobic interactions, and electronic effects. The two carboxylic acid groups of this compound are capable of forming strong hydrogen bonds with polar amino acid residues (e.g., arginine, lysine, histidine, serine, threonine) in an enzyme's active site. The phenyl group can engage in hydrophobic interactions with nonpolar residues (e.g., leucine, isoleucine, valine, phenylalanine).

Allosteric Regulation Mechanisms by Phenyl-Substituted Molecules

Allosteric regulation is a mechanism of enzyme control where a modulator molecule binds to a site other than the active site (an allosteric site), inducing a conformational change that alters the enzyme's activity. While there is no direct evidence of this compound acting as an allosteric modulator, its structure suggests the potential for such interactions.

Phenyl-substituted compounds have been identified as allosteric modulators for various enzymes and receptors. The binding of such a molecule to an allosteric site can either enhance (positive allosteric modulation) or inhibit (negative allosteric modulation) the enzyme's function. For this compound to act as an allosteric modulator, it would need to bind to a specific allosteric pocket on an enzyme, leading to a change in the enzyme's tertiary or quaternary structure. This conformational change would then be transmitted to the active site, affecting its ability to bind its substrate and/or catalyze the reaction.

Influence on Key Enzyme Activities (e.g., Hydroxysteroid Dehydrogenases, Carbonic Anhydrase Isoenzymes)

The potential for this compound and its derivatives to act as enzyme inhibitors has been explored, particularly in the context of hydroxysteroid dehydrogenases (HSDs) and carbonic anhydrases (CAs).

| Compound | IC50 (µM) | Reference |

|---|---|---|

| N-phenylanthranilic acid | 1.5 | [Hypothetical Data] |

| Flufenamic acid | 0.8 | [Hypothetical Data] |

| 3-Phenylpropanoic acid | >100 | [Hypothetical Data] |

Carbonic Anhydrase (CA) Isoenzymes: Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications. The active site of CAs contains a zinc ion that is crucial for catalysis. Inhibitors of CAs often chelate to this zinc ion. While sulfonamides are the most well-known class of CA inhibitors, certain carboxylic acids have also been shown to inhibit these enzymes. The inhibitory potency of these compounds is dependent on their ability to access the active site and coordinate with the zinc ion. Molecular docking studies of 3-phenyl-β-alanine-based oxadiazole analogues have demonstrated their potential as carbonic anhydrase II inhibitors by forming hydrogen bonds with key residues in the active site.

| Compound | Ki (nM) | Reference |

|---|---|---|

| Benzoic acid | 48,000 | [Hypothetical Data] |

| Salicylic acid | 29,000 | [Hypothetical Data] |

| 4-Sulfamoylbenzoic acid | 250 | [Hypothetical Data] |

Computational Chemistry in 3 Phenylglutamic Acid Research

Molecular Modeling and Simulation Techniques for Structural and Energetic Analysis

Molecular modeling and simulation are essential for understanding the intrinsic properties of 3-phenylglutamic acid, from its electronic structure to its dynamic behavior in solution.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. wiley.com By calculating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and a variety of electronic properties that are crucial for understanding chemical reactivity. researchgate.net For molecules similar to this compound, DFT calculations, often using functionals like B3LYP, are employed to determine optimized structural parameters such as bond lengths and angles. researchgate.netnih.gov

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's conformational flexibility and its interactions with the surrounding environment, typically explicit water molecules. nih.govnih.gov This technique is invaluable for understanding how this compound behaves in a biological context.

For amino acids and their derivatives, MD simulations can reveal the intrinsic conformational preferences of the molecule. nih.gov The simulations track changes in torsion angles, allowing for the construction of Ramachandran-like plots that show accessible conformations. nih.gov Furthermore, MD simulations can elucidate the stability of different conformers, the lifetimes of specific conformations, and how the molecule interacts with solvent molecules. nih.govmdpi.com This provides a dynamic picture that complements the static information obtained from methods like DFT. nih.gov By simulating this compound, researchers can understand how the phenyl group influences the flexibility of the glutamic acid backbone and how the molecule presents itself for interaction with biological targets.

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity. drugdesign.orgijpras.com The fundamental principle is that variations in the structural or physicochemical properties of molecules are responsible for the variations in their biological activities. For a series of this compound derivatives, a QSAR model could be developed to predict their potency against a specific biological target.

To build a QSAR model, a set of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecule, including:

Electronic properties: Dipole moment, atomic charges.

Steric properties: Molecular volume, surface area, molar refractivity (MR). nih.gov

Hydrophobic properties: The partition coefficient (logP), which describes the molecule's lipophilicity. nih.gov

These descriptors are then used as independent variables in a regression analysis to create a mathematical equation that relates them to the observed biological activity (the dependent variable). pensoft.netrutgers.edu A robust QSAR model can be a powerful predictive tool, allowing researchers to estimate the activity of newly designed this compound analogs before they are synthesized, thus prioritizing the most promising candidates for synthesis and testing. drugdesign.orgnih.gov

Ligand-Protein Interaction Profiling

Understanding how this compound interacts with protein targets is fundamental to elucidating its mechanism of action. Computational techniques provide detailed insights into the binding modes and the specific forces that stabilize the ligand-protein complex.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein's active site. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and then using a scoring function to estimate the binding affinity for each pose. ceon.rs The result is a predicted binding mode and a numerical score, typically in kcal/mol, which reflects the strength of the interaction. nih.gov

In the context of this compound, docking studies can be used to screen potential protein targets and to understand how the molecule or its derivatives might bind. nih.gov For example, studies on similar compounds have shown that docking can identify key amino acid residues involved in binding. dovepress.comnih.gov The docking score provides an estimate of binding free energy, with more negative values indicating a stronger predicted interaction. These studies are instrumental in rational drug design, providing a structural hypothesis for the observed biological activity and guiding the modification of the ligand to improve its potency and selectivity. mdpi.com

Table 2: Example of Molecular Docking Output for Ligand-Protein Interactions

| Ligand | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues |

|---|---|---|---|

| Phenylthiazole acid analog | PPARγ | -8.5 to -9.5 | Tyr473, His323, Ser289, Cys285 dovepress.comnih.gov |

| Imidazolidin-4-one derivative | Antioxidant Protein (2X08) | -5.79 to -6.47 | Gly41, Asp37, Arg184 nih.gov |

| N-phenyl-2-quinolone-3-carboxamide | PI3Kα | -7.5 to -9.0 | Ser774, Lys802, Asp933 mdpi.com |

This table presents representative data from studies on various phenyl-containing compounds to illustrate the typical output of molecular docking analyses.

The binding of a ligand to a protein is governed by a combination of non-covalent intermolecular forces. Computational methods, particularly the analysis of docking poses, allow for a detailed examination of these interactions.

Hydrogen Bonds: These are crucial for specificity and are formed between hydrogen bond donors (like the -NH and -OH groups of this compound) and acceptors (like the carbonyl oxygen of a peptide backbone or specific residues such as Serine, Threonine, Histidine, and Aspartic acid). dovepress.commdpi.com The carboxylate groups of the glutamic acid moiety are potent hydrogen bond acceptors.

π-π Interactions: The aromatic phenyl ring of this compound can engage in π-π stacking or T-shaped interactions with the aromatic side chains of amino acids like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). These interactions are important for anchoring the phenyl group within a hydrophobic pocket of the binding site.

By identifying and analyzing these specific interactions, researchers can understand the structural basis for a ligand's affinity and selectivity, providing a roadmap for designing improved molecules with enhanced binding properties.

Advanced Computational Approaches in Chemical Biology

The study of this compound and its potential biological roles has been significantly enhanced by the application of advanced computational methods. These approaches, rooted in chemical biology, provide powerful tools to investigate the behavior of this molecule at an atomic level, offering insights that are often difficult to obtain through experimental techniques alone. Specifically, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods and in silico design and screening techniques have emerged as pivotal in understanding the enzymatic processing of this compound and in the rational design of novel derivatives with desired properties.

QM/MM Methods for Reaction Mechanism Elucidation in Enzyme Systems

Hybrid QM/MM methods represent a powerful computational strategy for studying chemical reactions within complex biological systems like enzymes. chemrxiv.orgwordpress.comnih.gov In this approach, the system is partitioned into two regions: a smaller, electronically significant part (the QM region) and the larger surrounding environment (the MM region). The QM region, which typically includes the substrate (e.g., this compound) and key amino acid residues in the enzyme's active site, is treated with quantum mechanics, which allows for the explicit description of bond breaking and formation. The remainder of the enzyme and the surrounding solvent are described using molecular mechanics, a more computationally efficient classical method. youtube.com

The primary advantage of QM/MM methods is their ability to model the intricate details of enzymatic reaction mechanisms. chemrxiv.orgnih.gov For a hypothetical enzyme that metabolizes this compound, a QM/MM study could elucidate the step-by-step transformation of the substrate. This would involve identifying transition states, intermediates, and the corresponding activation energies for each step of the reaction. Such detailed mechanistic information is crucial for understanding how the enzyme achieves its catalytic efficiency and specificity.

For instance, a QM/MM simulation could investigate the role of specific active site residues in the catalytic conversion of this compound. By calculating the potential energy surface of the reaction, researchers can pinpoint which amino acids act as proton donors or acceptors, or which residues stabilize the transition state through electrostatic interactions.

Table 1: Hypothetical QM/MM Study of an Enzyme-Catalyzed Reaction of this compound

| Reaction Step | Description | Key Interacting Residues (Hypothetical) | Calculated Activation Energy (kcal/mol) |

| 1. Substrate Binding | This compound docks into the enzyme's active site. | Arg124, Asp88 | - |

| 2. Proton Abstraction | A proton is removed from the alpha-carbon of this compound. | His210 | 15.2 |

| 3. Covalent Intermediate Formation | A nucleophilic attack from a serine residue forms a covalent bond with the substrate. | Ser155 | 12.5 |

| 4. Product Release | The modified product is released from the active site. | - | - |

This table presents hypothetical data from a QM/MM simulation to illustrate the type of insights that can be gained.

Different QM/MM approaches can be employed, such as additive and subtractive schemes, with the choice of method depending on the specific system and the desired accuracy. youtube.com The accuracy of these simulations is also highly dependent on the level of theory used for the QM region and the force field parameters for the MM region. nih.gov

In Silico Design and Screening of Novel Derivatives

Building upon the mechanistic understanding gained from QM/MM studies, in silico design and screening methods offer a rational and efficient approach to discovering novel derivatives of this compound with potentially enhanced or new biological activities. nih.govmdpi.com These computational techniques allow for the virtual creation and evaluation of large libraries of compounds, significantly reducing the time and cost associated with traditional synthetic and screening efforts.

The process typically begins with the known structure of this compound as a scaffold. Novel derivatives are then generated by computationally adding or modifying functional groups at various positions on the molecule. These virtual compounds can then be screened for their potential to interact with a specific biological target, such as an enzyme or a receptor.

Molecular docking is a key technique used in virtual screening. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The binding affinity of these virtual derivatives can be estimated using scoring functions, which rank the compounds based on their predicted biological activity.

For example, if the goal is to design an inhibitor for a particular enzyme, derivatives of this compound could be designed to bind more tightly to the active site than the natural substrate. This might involve introducing groups that form additional hydrogen bonds or hydrophobic interactions with the enzyme's residues.

Table 2: Example of an In Silico Screening Campaign for this compound Derivatives

| Derivative ID | Modification on this compound | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| 3-PGA-001 | Addition of a hydroxyl group to the phenyl ring | -8.2 | Hydrogen bond with Tyr56 |

| 3-PGA-002 | Replacement of the carboxylic acid with a tetrazole group | -9.5 | Enhanced electrostatic interactions with Arg124 |

| 3-PGA-003 | Addition of a trifluoromethyl group to the phenyl ring | -7.9 | Hydrophobic interactions with Leu99 |

| 3-PGA-004 | Esterification of the glutamic acid moiety | -6.5 | Loss of key hydrogen bond with Ser155 |

This table provides illustrative data from a virtual screening study, highlighting how different modifications can influence binding affinity.

Beyond simple docking, more advanced techniques like molecular dynamics simulations can be used to assess the stability of the ligand-protein complex over time. Furthermore, computational methods can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the designed derivatives, helping to prioritize compounds with favorable drug-like characteristics for synthesis and experimental testing. mdpi.com

Q & A

Q. How should researchers design in vitro assays to evaluate the biological activity of this compound?

- Methodological Answer: Use cell lines expressing glutamate receptors (e.g., HEK293T with mGluR5) and measure intracellular calcium flux via fluorescent dyes (e.g., Fluo-4). Include negative controls (vehicle-only) and positive controls (e.g., L-glutamate). Dose-response curves (1 nM–100 µM) and statistical tests (ANOVA with post-hoc Tukey) ensure reproducibility .

Advanced Research Questions

Q. What experimental strategies can address discrepancies in reported metabolic pathways of this compound across studies?

- Methodological Answer: Conduct isotopic tracing (¹³C-labeled compound) in hepatic microsomes to track metabolic intermediates. Compare results with LC-MS/MS data from prior studies, adjusting for variables like enzyme isoforms (e.g., CYP450) or pH conditions. Meta-analyses of published datasets using tools like RevMan can identify confounding factors .

Q. How can clustered data (e.g., repeated measurements from the same subject) in pharmacokinetic studies of this compound be statistically validated?

- Methodological Answer: Apply mixed-effects models to account for intra-subject correlations. Use restricted maximum likelihood (REML) estimation and validate assumptions (e.g., normality of residuals) via Q-Q plots. Sensitivity analyses (e.g., excluding outliers) and Bayesian hierarchical models improve robustness .

Q. What interdisciplinary approaches are recommended to study the neuroprotective vs. excitotoxic dual effects of this compound?

- Methodological Answer: Combine electrophysiology (patch-clamp recordings of neuronal activity) with transcriptomic profiling (RNA-seq of glutamate transporter genes like EAAT1/2). Validate hypotheses using knockout animal models (e.g., EAAT2-deficient mice) and correlate findings with clinical data via systematic reviews .

Data Interpretation & Literature Integration

Q. How should researchers reconcile conflicting solubility data for this compound in aqueous vs. organic solvents?

- Methodological Answer: Replicate experiments under standardized conditions (e.g., USP guidelines for pH and temperature). Compare results with computational models (e.g., COSMO-RS for solubility prediction) and publish raw datasets in repositories like Zenodo to enable peer validation .

Q. What frameworks are effective for integrating this compound’s pharmacological data into broader glutamate receptor research?

- Methodological Answer: Use pathway analysis tools (e.g., KEGG, Reactome) to map interactions between this compound and glutamate signaling nodes. Cross-reference with cryo-EM structures of receptor-ligand complexes (PDB entries) to identify binding affinity trends .

Ethical & Reproducibility Considerations

Q. What protocols ensure ethical compliance in animal studies investigating this compound’s toxicity?

Q. How can researchers enhance the reproducibility of synthetic protocols for this compound?

Q. Tables for Quick Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.